molecular formula C11H18N2O B10783084 Prisotinol CAS No. 78152-32-6

Prisotinol

Cat. No.: B10783084
CAS No.: 78152-32-6
M. Wt: 194.27 g/mol
InChI Key: WQRPBKUCJBWQRT-UHFFFAOYSA-N
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Description

Prisotinol is a chemical compound with the CAS Registry Number 78997-40-7 . Its molecular formula is C11H18N2O, and it has a molecular weight of 194.28 g/mol . The IUPAC name for this compound is 6-[2-(isopropylamino)propyl]pyridin-3-ol . This product is intended for research and laboratory use only. It is not approved for diagnostic, therapeutic, or personal use. Researchers can order this compound on request from certified suppliers . Due to the limited data available in the public scientific literature, further details regarding its specific research applications, biological activity, and mechanism of action are not provided here. Please consult specialized scientific databases or contact us directly for more information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-[2-(propan-2-ylamino)propyl]pyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O/c1-8(2)13-9(3)6-10-4-5-11(14)7-12-10/h4-5,7-9,13-14H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQRPBKUCJBWQRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(C)CC1=NC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10868496
Record name 6-{2-[(Propan-2-yl)amino]propyl}pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10868496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76906-79-1, 78997-40-7, 78152-30-4, 78152-32-6
Record name Prisotinol [INN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Prisotinol [INN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Prisotinol, (-)-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Prisotinol, (+)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PRISOTINOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZPO6B92P5Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name PRISOTINOL, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z7JEE5QDD2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name PRISOTINOL, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Y6GD95UMZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Chemical Modifications of Prisotinol

Strategies for the Chemical Synthesis of the Aminoalkyl-5-Pyridinol Core of Prisotinol

Ruthenium-Catalyzed Ring-Closing Olefin Metathesis: This powerful technique can be employed to construct the pyridine (B92270) ring from acyclic diene precursors. The general approach involves the synthesis of a nitrogen-containing diene which, upon exposure to a ruthenium catalyst, undergoes ring closure to form a dihydropyridinone intermediate. Subsequent oxidation and deprotection steps can then yield the desired 3-hydroxypyridine core.

Hetero-Diels-Alder Reactions: A convergent approach to the pyridinol core can be achieved through a hetero-Diels-Alder reaction. This involves the [4+2] cycloaddition of a 1-aza-1,3-butadiene derivative with a suitable dienophile. The choice of substituents on both the diene and dienophile allows for the regioselective construction of the substituted pyridine ring. For instance, the reaction of 5-alkoxyoxazoles with various dienophiles provides a direct, single-step route to polysubstituted 3-hydroxypyridine scaffolds.

"Anti-Wacker"-Type Cyclization: A more recent and efficient method involves the palladium-catalyzed cyclization of N-propargyl-N-tosyl-aminoaldehydes with arylboronic acids. This "anti-Wacker"-type cyclization produces 5-substituted-3-hydroxy-1,2,3,6-tetrahydropyridines. These intermediates can then be oxidized to the corresponding 3-oxo derivatives, followed by elimination to furnish the polysubstituted 3-hydroxypyridine core.

Exploration of Precursor Compounds and Reaction Pathways for this compound Synthesis

The synthesis of this compound would logically proceed by first constructing a functionalized 3-hydroxypyridine and then introducing the (2-isopropylaminopropyl) side chain at the 6-position.

Precursor Compounds for the Pyridinol Core:

A plausible starting material for the synthesis of the pyridinol core is a furan derivative. The rearrangement of 2-acylfurans in the presence of ammonia under high pressure and temperature is a known method to produce 3-hydroxypyridines. Alternatively, a pre-functionalized pyridine, such as 6-bromo-3-hydroxypyridine or a protected version thereof, could serve as a key precursor for late-stage introduction of the side chain via cross-coupling reactions.

Formation of the Aminoalkyl Side Chain and Coupling to the Core:

The (2-isopropylaminopropyl) side chain can be synthesized through several routes. One common method is reductive amination . This would involve the reaction of a suitable ketone precursor, such as 1-(pyridin-2-yl)propan-2-one (with the pyridinol hydroxyl group protected), with isopropylamine in the presence of a reducing agent like sodium triacetoxyborohydride or sodium cyanoborohydride. This process forms the secondary amine of the side chain in a controlled manner.

Alternatively, the side chain could be constructed and then attached to the pyridinol ring. For example, a Grignard reagent derived from a protected 2-bromopropane could be reacted with a suitable electrophile on the pyridine ring.

Synthesis of a 6-functionalized-3-hydroxypyridine precursor: This could involve starting with a furan derivative and converting it to the pyridinol, or starting with a commercially available pyridine and functionalizing it at the 6-position (e.g., via halogenation). The hydroxyl group would likely need to be protected during subsequent steps.

Introduction of the propan-2-one side chain: A cross-coupling reaction, such as a Suzuki or Negishi coupling, could be used to attach a propan-2-one equivalent to the 6-position of the protected pyridinol.

Reductive amination: The ketone on the side chain would then be reacted with isopropylamine under reductive amination conditions to form the final aminoalkyl side chain.

Deprotection: Removal of the protecting group from the pyridinol hydroxyl group would yield this compound.

Derivatization Strategies for this compound to Explore Structure-Activity Relationships (SAR) in In Vitro Systems

To understand how the different structural components of this compound contribute to its potential biological activity, systematic modifications of the molecule can be undertaken. These studies are crucial in drug discovery for optimizing potency, selectivity, and pharmacokinetic properties.

Chemical Modifications of the Pyridinol Moiety

The 3-hydroxyl group and the pyridine ring itself are key areas for modification.

Hydroxyl Group Modification: The hydroxyl group can be converted to various ethers (e.g., methoxy, ethoxy) or esters to probe the importance of its hydrogen-bonding capability. Furthermore, bioisosteric replacements for the hydroxyl group, such as a difluoromethyl group (-CF2H), could be explored to potentially improve metabolic stability while maintaining similar electronic properties.

Modification SiteExample ModificationPotential Impact on SAR
3-Hydroxyl GroupO-MethylationProbes the necessity of the hydrogen bond donor.
3-Hydroxyl GroupEsterificationAlters polarity and potential for hydrolysis in vivo.
3-Hydroxyl GroupBioisosteric replacement (e.g., -CF2H)May improve metabolic stability and bioavailability.
Pyridine Ring (C2, C4, C5)MethylationCan provide steric bulk and influence electronic properties.
Pyridine Ring (C2, C4, C5)Halogenation (F, Cl)Alters electronic distribution and can improve metabolic stability.

Modifications on the Aminoalkyl Side Chain

The aminoalkyl side chain offers several points for modification to explore its role in biological activity.

N-Alkyl Group Variation: The isopropyl group on the secondary amine is a key feature. Replacing it with other alkyl groups of varying size and branching (e.g., methyl, ethyl, tert-butyl, cyclopropyl) can provide insights into the steric requirements of the binding pocket.

Alkyl Chain Length and Branching: The length of the propyl chain can be altered (e.g., ethyl, butyl) to investigate the optimal distance between the pyridine core and the terminal amine. The methyl group at the alpha-position of the amine can also be removed or replaced to assess its impact on activity and potential chirality.

Amine Modification: The basicity of the secondary amine can be modulated by introducing electron-withdrawing or electron-donating groups nearby. The amine could also be incorporated into a heterocyclic ring (e.g., piperidine, piperazine) to constrain its conformation.

Modification SiteExample ModificationPotential Impact on SAR
N-Alkyl GroupReplacement with ethyl or tert-butylExplores steric tolerance at the nitrogen atom.
Alkyl ChainShortening to ethyl or lengthening to butylInvestigates the optimal spacer length.
α-Methyl GroupRemoval or replacementAssesses the role of this chiral center.
Secondary AmineIncorporation into a piperidine ringConstrains the conformation of the side chain.

Molecular Interactions and Mechanistic Research of Prisotinol in Biological Systems

Investigations into Prisotinol's Binding Profile with Macromolecular Targets

The binding profile of a compound describes its ability to associate with specific biological macromolecules, such as proteins (including enzymes and receptors) and potentially other cellular components. Studying this profile helps to identify potential direct targets of this compound within a biological system. The interaction between a small molecule ligand, like this compound, and a macromolecular receptor, typically a protein, is a fundamental aspect of biological activity. nih.gov This binding can influence enzymatic reactions or signal transduction cascades. nih.gov

Ligand-Protein Interaction Studies (e.g., Enzyme Assays, Receptor Binding)

Ligand-protein interaction studies are fundamental in determining how a compound binds to its target proteins. These studies can take various forms, including enzyme assays and receptor binding assays.

Enzyme assays are laboratory methods used to measure enzymatic activity and are vital for studying enzyme kinetics and inhibition. chemeurope.com If this compound were to interact with an enzyme, enzyme assays could be used to determine if it acts as an activator, inhibitor, or has no effect on the enzyme's activity.

Receptor binding studies, on the other hand, assess the affinity of a compound for specific receptors. Receptors are macromolecules, often located on the cell surface or within the cytoplasm, that are involved in chemical signaling. msdmanuals.com Ligands, such as drugs, hormones, or neurotransmitters, bind to specific recognition sites on these receptors. msdmanuals.com This binding can be specific and reversible or irreversible. msdmanuals.com Receptor binding assays can quantify the strength of the interaction between this compound and a receptor, often expressed as a binding affinity (e.g., Kd value). The duration of the drug-receptor complex, known as residence time, is also a critical factor influencing pharmacological effects. nih.gov

Methods for studying ligand-protein interactions include techniques utilizing protein structural stability changes upon ligand binding, such as thermal proteome profiling (TPP) and stability of proteins from rates of oxidation (SPROX), which can be coupled with mass spectrometry. nih.gov Molecular docking and dynamics simulations are also employed to investigate ligand-protein interactions computationally and calculate binding free energies. mdpi.com

Assessment of this compound's Interaction with Ion Channels in Controlled Environments

Ion channels are crucial membrane proteins that regulate the flow of ions across cell membranes, playing vital roles in cellular excitability and signaling. nih.govescholarship.orgnih.gov Assessing this compound's interaction with ion channels in controlled environments, such as using electrophysiological techniques in isolated cells or reconstituted systems, can reveal if and how the compound modulates channel activity.

Studies on ion channel interactions with drugs often involve examining the kinetics of drug interaction with different conformational states of the ion channel. plos.org Mathematical models are used to describe ion channel function and predict drug interactions, accounting for state-dependent binding. plos.org

Some ion channels are directly gated by G proteins, which are involved in signal transduction pathways initiated by G protein-coupled receptors (GPCRs). nih.govwikipedia.org These interactions can involve direct binding of G protein subunits to the ion channel or be mediated by second messengers. wikipedia.org

While specific data on this compound's direct interaction with ion channels is not available in the provided context, research methodologies exist to investigate such interactions and their mechanisms.

Elucidation of Intracellular Signaling Pathway Modulation by this compound in Cellular Models

Upon binding to a receptor or interacting with an ion channel or enzyme, a compound can trigger or modulate intracellular signaling pathways. These pathways involve a series of molecular events that transmit signals from the cell surface or within the cell to effect a cellular response. nih.gov

Intracellular signaling pathways are complex networks involving various proteins like kinases, phosphatases, and GTP-binding proteins. nih.gov These pathways can regulate diverse cellular processes, including gene expression, metabolism, and cytoskeletal organization. nih.gov

Modulation of intracellular signaling can occur through various mechanisms, such as altering the activity of enzymes within the pathway or affecting the production or degradation of second messengers like cyclic adenosine (B11128) monophosphate (cAMP) or calcium ions (Ca2+). researchgate.netfortunejournals.com For instance, changes in intracellular cAMP levels, often mediated by GPCR-coupled mechanisms, can affect downstream pathways like PI3K/Akt and mTOR, influencing processes such as cell cycle progression. researchgate.net

Research into how this compound modulates these pathways in cellular models would involve techniques to measure the activity of key signaling molecules, the levels of second messengers, and the activation status of downstream effectors.

Biochemical Cascade Analyses Initiated by this compound in Model Systems

Biochemical cascades are sequential series of enzymatic reactions or protein interactions that amplify a signal within the cell. nih.gov These cascades are integral components of many intracellular signaling pathways. A common motif in signaling pathways is the phosphorylation cascade, where one kinase phosphorylates and activates another, leading to a cascade of phosphorylation events. nih.gov

Analyzing the biochemical cascades initiated by this compound in model systems involves mapping the sequence of molecular events that occur after the compound interacts with its initial target. This can involve identifying the proteins that are activated or inhibited in a domino-like fashion and understanding how these events lead to a specific cellular outcome.

Techniques such as Western blotting, kinase assays, and reporter gene assays can be used to trace the activation or inhibition of different components within a biochemical cascade. Understanding these cascades provides a detailed picture of the molecular mechanism by which this compound exerts its effects.

The study of biochemical cascades often involves analyzing the sensitivity and frequency response of these systems to understand how signals are processed and transmitted. nih.gov

In Vitro Research Paradigms for Prisotinol Investigations

Application of Cell Line Models for Prisotinol Studies

Cell line models are widely utilized in in vitro research due to their ease of culture, reproducibility, and ability to provide controlled environments for studying cellular processes mdpi.combioivt.com. Various cell lines, including those of human and animal origin, are employed depending on the research objective mdpi.combioivt.comnih.govbmrat.orgfrontiersin.org. While cell lines offer advantages, it is important to consider their potential for dedifferentiation and alterations in phenotype compared to primary cells frontiersin.org.

Specific data regarding the application of cell line models specifically for this compound studies was not found in the search results.

Cellular Uptake and Distribution Methodologies in Cultured Cells

Investigating the cellular uptake and distribution of a compound in cultured cells is fundamental to understanding its intracellular pharmacokinetics. Methodologies often involve using labeled compounds, such as fluorescent or radiolabeled variants, to track their entry into cells and their localization within different cellular compartments over time nih.govnih.gov. Techniques like flow cytometry, confocal microscopy, and subcellular fractionation are commonly employed to quantify uptake and determine intracellular distribution nih.govnih.gov. Studies on other compounds, such as phosphorothioate (B77711) oligonucleotides and nanoparticles, demonstrate that uptake can be concentration-dependent and potentially saturable, with compounds sequestering into various organelles like nuclei and mitochondria nih.gov.

Specific data on the cellular uptake and distribution methodologies applied to this compound in cultured cells was not available in the search results.

Analysis of this compound's Influence on Cellular Processes (e.g., Proliferation, Viability in Specific Research Contexts, Apoptosis Mechanisms)

Assessing a compound's impact on fundamental cellular processes like proliferation, viability, and apoptosis is a standard component of in vitro characterization. Cell viability assays measure the proportion of live versus dead cells in a population, often utilizing methods that assess metabolic activity or membrane integrity sciencellonline.compromega.combioradiations.com. Proliferation assays quantify cell division, which can be measured directly through DNA synthesis markers or indirectly through metabolic activity sciencellonline.combioradiations.com. Apoptosis assays detect key events in programmed cell death, such as DNA fragmentation or caspase activation sciencellonline.compromega.commdpi.com. These assays help to determine if a compound inhibits cell growth, is cytotoxic, or induces programmed cell death sciencellonline.comnih.gov. Studies on various compounds, including natural polyphenols, have demonstrated dose-dependent effects on cell proliferation and the induction of apoptosis through different molecular pathways mdpi.comnih.gov.

Specific data detailing this compound's influence on cellular proliferation, viability, or apoptosis mechanisms in specific research contexts was not found in the search results.

Enzyme and Receptor System Characterization Using this compound as a Probe Molecule

Characterizing the interaction of a compound with enzyme and receptor systems is vital for understanding its mechanism of action. In vitro studies in this area often involve binding assays to determine a compound's affinity for specific receptors or enzymes mdpi.comfrontiersin.org. Functional assays are also used to assess whether a compound acts as an agonist, antagonist, or modulator of receptor or enzyme activity mdpi.comnih.gov. These studies can utilize cell lines expressing target receptors or enzymes, or isolated enzyme preparations and cell membranes mdpi.comfrontiersin.orgnih.gov. For example, in vitro binding studies have been conducted to characterize the affinity and selectivity of ligands for dopamine (B1211576) D3 receptors using cell lines and tissue homogenates frontiersin.org. Similarly, the pharmacological characterization of receptor modulators has been performed using assays measuring downstream signaling pathways and receptor internalization in cultured cells nih.govnih.gov.

Specific data on the characterization of enzyme and receptor systems using this compound as a probe molecule was not available in the search results.

Biotransformation Studies of this compound in Cellular Fractions

Biotransformation studies in cellular fractions, such as liver microsomes or S9 fractions, are used to investigate how a compound is metabolized by cellular enzymes. These studies help identify potential metabolic pathways and the enzymes involved googleapis.comgoogleapis.com. Understanding the biotransformation of a compound in vitro can provide insights into its metabolic fate in vivo. Prodrug strategies, for instance, often rely on enzymatic or non-enzymatic cleavage within biological systems, which can be assessed in vitro using appropriate cellular fractions or buffer systems googleapis.comgoogleapis.comgoogle.comepo.orggoogleapis.comgoogle.com.

Specific data regarding the biotransformation studies of this compound in cellular fractions was not found in the search results.

Preclinical Research Approaches for Mechanistic Understanding of Prisotinol

Utilization of Ex Vivo Tissue Models for Prisotinol Pharmacodynamic Investigations

Ex vivo tissue models play a significant role in bridging the gap between in vitro studies and in vivo animal models in preclinical research nih.gov. These models involve the use of tissues or organs removed from an organism, allowing for the investigation of a compound's effects in a more complex environment than cell culture, while still offering greater control than in vivo studies. For a compound like this compound, ex vivo models could potentially be utilized to investigate its direct effects on specific tissues relevant to its hypothesized activity.

Pharmacodynamic investigations in ex vivo models aim to understand how a compound interacts with its biological targets and the resulting functional consequences at the tissue level europa.eucriver.com. This could involve assessing changes in tissue function, cellular signaling pathways, or the activity of specific enzymes or receptors within the isolated tissue. While the principle of using ex vivo models for pharmacodynamic studies is a standard practice in preclinical research nih.goveuropa.eu, specific data detailing the application of these models to this compound for pharmacodynamic investigations were not found.

Mechanistic Studies in Animal Models Focusing on Molecular and Cellular Effects

Animal models are indispensable tools in preclinical research for investigating the molecular and cellular effects of compounds within a living organism nih.govmpi-cbg.de. These studies move beyond isolated systems to explore how a compound behaves in a complex physiological environment, considering factors such as absorption, distribution, metabolism, and excretion (ADME), although the focus here remains strictly on mechanistic effects rather than therapeutic efficacy or safety criver.com.

For this compound, mechanistic studies in animal models could involve examining its influence on specific organ systems at a molecular and cellular level. This might include investigations into neurochemical modulation, assessing the compound's impact on neurotransmitter levels, turnover, or receptor binding in different brain regions nih.gov. Similarly, studies could explore interactions with the cardiovascular system, examining effects on heart rate, blood pressure, or vascular function through molecular and cellular mechanisms, distinct from evaluating the compound as a cardiovascular therapeutic nih.govmdpi.comnih.govfrontiersin.org. These studies would aim to identify the primary targets of this compound and the downstream cellular events triggered by its interaction, providing insights into its potential mode of action within a living system nih.gov. Despite the importance of animal models in discerning such mechanistic details nih.govmpi-cbg.denih.gov, specific published data on this compound's molecular and cellular effects, including neurochemical or cardiovascular interactions in animal models, were not identified in the search results.

Investigation of this compound's Influence on Biological Pathways in Complex Preclinical Systems

Understanding how a compound influences interconnected biological pathways is a critical aspect of preclinical mechanistic research. Complex preclinical systems, such as advanced animal models or co-culture systems designed to mimic in vivo interactions, can be used to investigate the broader impact of a compound like this compound on biological networks mpi-cbg.de.

Studies in this area would aim to identify which signaling cascades, metabolic pathways, or gene expression patterns are altered by this compound exposure. This could involve techniques such as transcriptomics, proteomics, or metabolomics to gain a comprehensive view of the biological changes induced by the compound. The goal is to map the compound's interactions within the intricate web of cellular processes, providing a more complete picture of its mechanistic profile researchgate.net. While the investigation of biological pathways in complex systems is a standard approach in modern preclinical research mpi-cbg.de, specific research findings detailing this compound's influence on biological pathways in such systems were not found in the available search results.

Prodrug Strategies and Chemical Linkages for Prisotinol

Design and Synthesis of Carrier-Linked Prodrugs of Prisotinol

The design and synthesis of carrier-linked prodrugs of this compound involve selecting appropriate carriers and engineering specific chemical linkages that can be cleaved under physiological conditions to release the active drug google.comgoogleapis.comepo.orggoogleapis.com. This approach aims to optimize properties such as solubility, stability, and targeted delivery actamedicamarisiensis.rohumanjournals.comijpsonline.com. Carrier-linked prodrugs are characterized by the covalent attachment of this compound to a carrier moiety, which can be a small molecule or a macromolecule humanjournals.comijpsonline.comgoogle.comgoogleapis.com.

Selection and Engineering of Temporary Linkages (e.g., Ester, Carbamate)

Temporary linkages play a crucial role in the controlled release of this compound from its carrier-linked prodrugs google.comgoogleapis.comepo.orggoogleapis.com. Common temporary linkages explored in prodrug design include esters and carbamates ijpsonline.comgoogle.comgoogleapis.comepo.orggoogleapis.comnih.govdovepress.com. The selection and engineering of these linkages are critical as their susceptibility to hydrolysis or enzymatic cleavage dictates the rate of drug release google.comgoogleapis.comepo.orggoogleapis.comdovepress.comgoogle.com. For drugs containing hydroxyl or amino groups, ester or carbamate (B1207046) linkages are frequently employed for attachment to the carrier google.comnih.govgoogle.com. The stability and cleavage rate of these linkages can be influenced by the chemical structure of the linker and the presence of enzymes dovepress.comgoogle.com. This compound, containing both hydroxyl and amino groups nih.govuni.lu, presents potential sites for forming such temporary linkages in prodrug design google.comgoogleapis.comepo.orggoogleapis.comgoogle.com.

Exploration of Cascade Cleavage Mechanisms for Controlled Release

Cascade cleavage mechanisms are explored in the design of prodrugs to achieve controlled and often triggered release of the active drug googleapis.comgoogleapis.comgoogle.com. These mechanisms involve a sequence of chemical transformations, where the cleavage of a temporary linkage triggers a subsequent reaction that ultimately liberates the drug molecule googleapis.comgoogleapis.comgoogle.com. Linker compounds composed of a masking group and an activating group are often utilized in cascade systems googleapis.comgoogle.com. A first temporary linkage (e.g., ester or carbamate) connects the masking group to the activating group, while a second temporary linkage (e.g., carbamate) attaches the activating group to the drug googleapis.comgoogle.com. The stability of the second linkage is dependent on the presence of the masking group; its removal initiates the cascade, leading to drug release googleapis.comgoogle.com. This approach allows for fine-tuning the release kinetics and can be designed to respond to specific environmental triggers googleapis.comgoogle.com. The application of such cascade mechanisms to this compound prodrugs could enable precise control over its release profile googleapis.comgoogleapis.comgoogle.com.

Conjugation of this compound to Polymeric Carriers and Hydrogels

Conjugating this compound to polymeric carriers and integrating it into hydrogel systems are strategies employed to improve its delivery and therapeutic performance uni.lugoogle.comgoogleapis.comepo.orggoogleapis.comgoogle.comnih.gov. Polymeric carriers, particularly macromolecules with a molecular weight of 500 g/mol or higher, can enhance drug solubility, extend circulation half-life, and facilitate targeted delivery googleapis.comgoogle.commdpi.com. Hydrogels, as three-dimensional hydrophilic polymeric networks, are capable of imbibing large amounts of water and can serve as depots for controlled drug release google.commdpi.commdpi.comresearchgate.netthaiscience.info. This compound has been identified as a compound suitable for conjugation to polymeric carriers and integration into hydrogel systems google.comgoogleapis.comepo.orggoogleapis.comgoogle.comepo.org.

PEGylation Strategies for this compound Prodrugs

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to a molecule, is a widely used strategy for improving the properties of therapeutic agents epo.orggoogleapis.comnih.govmdpi.com. For prodrugs, PEGylation can increase solubility, reduce immunogenicity, and prolong systemic circulation by reducing renal clearance and enzymatic degradation epo.orggoogleapis.comnih.govmdpi.com. PEGylated prodrugs of this compound would involve linking PEG to this compound, often through a temporary linkage that allows for the eventual release of the active drug google.comgoogleapis.comepo.orggoogleapis.comgoogle.com. Different linkages between PEG and the drug or a linker can result in varying prodrug activation kinetics google.com. The use of PEG as a carrier for this compound prodrugs is consistent with its application to other biologically active molecules google.comgoogleapis.commdpi.comepo.orggoogleapis.comnih.govgoogle.comgoogleapis.com.

Integration into Biodegradable Hydrogel Systems

Biodegradable hydrogels are increasingly explored as injectable drug delivery systems and scaffolds for tissue engineering mdpi.commdpi.comresearchgate.netnih.gov. These hydrogels can encapsulate or be conjugated with drugs, releasing them as the hydrogel degrades over time mdpi.commdpi.comresearchgate.netnih.gov. Integrating this compound prodrugs into biodegradable hydrogel systems offers the potential for localized and sustained release of the drug google.commdpi.comresearchgate.netepo.orgnih.govgoogle.com. The degradation rate of the hydrogel can be controlled by its composition and crosslinking, influencing the drug release kinetics mdpi.comnih.gov. This compound, as a candidate for prodrug development, can potentially be incorporated into such biodegradable hydrogel matrices, allowing for controlled release in a specific site google.comepo.org.

In Vitro Hydrolytic Release Kinetics and Stability Assessments of this compound Prodrugs

Evaluating the in vitro hydrolytic release kinetics and stability of this compound prodrugs is essential for predicting their behavior in biological environments epo.orggoogleapis.comgoogle.com. These studies typically involve incubating the prodrug in buffered solutions at physiological pH and temperature and monitoring the rate at which the active this compound is released due to the hydrolysis of the temporary linkage epo.orggoogleapis.comdovepress.comgoogle.comnih.govmdpi.comnih.gov. The stability of the prodrug in the presence of enzymes, such as esterases or amidases, may also be assessed, as enzymatic cleavage can significantly influence release kinetics googleapis.comdovepress.com.

While specific in vitro release kinetics and stability data for this compound prodrugs were not detailed in the provided snippets, the general principles and methods for such assessments are well-established for carrier-linked prodrugs and hydrogel-based delivery systems epo.orggoogleapis.comdovepress.comgoogle.comnih.govnih.govmdpi.comnih.gov. Studies on other prodrugs with ester and carbamate linkages have shown varying stabilities and release rates depending on the specific chemical structure and the presence of enzymes dovepress.com. For instance, carbamate linkages have been observed to be stable under certain conditions, while ester and carbonate linkages can be more labile in the presence of serum esterases dovepress.com. Assessing the hydrolytic stability of the temporary linkage is crucial to ensure that the prodrug remains intact until it reaches the desired site of action and that the release of the active drug occurs at a therapeutically relevant rate google.comgoogle.com.

Summary of Prodrug Strategies and Carriers for this compound

Based on the literature, this compound is a compound considered for various carrier-linked prodrug strategies. The table below summarizes the types of linkages and carriers discussed in the context of prodrug development, which are relevant to this compound.

Strategy TypeLinkage Type(s)Carrier Type(s)Key Considerations
Carrier-Linked ProdrugEster, Carbamate, AmidePolymeric carriers, Small moleculesReversible cleavage, Release kinetics, Stability
Cascade CleavageEster, CarbamateLinkers with masking/activating groupsControlled, triggered release
Conjugation to PolymersVarious (via linkers)PEG, other macromoleculesSolubility, Half-life, Targeting
Integration into HydrogelsVarious (via linkers or encapsulation)Biodegradable hydrogelsLocalized delivery, Sustained release, Degradation

Computational and Chemoinformatic Approaches in Prisotinol Research

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand (such as a small molecule like Prisotinol) when bound to a receptor (such as a protein). nih.govwikipedia.org This method aims to predict the binding pose and affinity between the ligand and its target, providing insights into the potential biological activity of the compound. Molecular dynamics simulations extend this analysis by simulating the movement and behavior of the molecular system over time, allowing for a more dynamic understanding of the ligand-target interaction and the stability of the complex. googleapis.comlegislation.gov.uk While these techniques are broadly applicable for studying molecular interactions, specific research detailing the application of molecular docking or dynamics simulations to predict the interaction of this compound with particular biological targets was not found.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling involves developing predictive models that correlate the structural properties of a set of compounds with their biological activity. mysciencework.com By analyzing the relationship between chemical structure and activity, QSAR models can be used to predict the activity of new or untested compounds and to design analogs with improved properties. This approach requires a dataset of compounds with known structures and measured activities. Although QSAR is a powerful tool for optimizing compound activity, specific published studies focusing on developing or applying QSAR models for this compound or its analogs were not identified in the search results.

Future Directions and Emerging Research Avenues in Prisotinol and Aminoalkyl 5 Pyridinol Chemistry

Development of Advanced Analytical Techniques for Prisotinol Metabolite Profiling in Research Settings

Metabolite profiling is crucial for understanding how a compound like this compound is processed within a biological system. Advanced analytical techniques are continuously being developed to enhance the identification and quantification of metabolites. Techniques such as liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) are powerful tools for metabolite identification, offering both qualitative and quantitative data. youtube.comnih.gov Challenges in metabolite profiling include developing chromatographic methods that can separate the parent compound from its various metabolites and creating specific mass spectrometric workflows to fragment and identify as many metabolites as possible to obtain structural information. youtube.com Future research in this area for this compound would involve applying and potentially tailoring these advanced LC-MS techniques to biological matrices to accurately profile its metabolic fate. youtube.comnih.gov The goal is to achieve comprehensive metabolite coverage, which is essential for understanding the compound's behavior in vivo. youtube.com

Integration of Omics Technologies for Comprehensive Biological Response Analysis to this compound

The integration of omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, offers a holistic approach to understanding the biological response to a compound. uninet.eduresearchgate.nethumanspecificresearch.orgnih.govthetruthaboutforensicscience.com These technologies provide large-scale analyses of biological molecules, revealing complex interactions, pathways, and networks. humanspecificresearch.orgthetruthaboutforensicscience.com Applying multi-omics approaches to study this compound could provide a comprehensive understanding of its effects at the molecular level. nih.gov For instance, transcriptomics could reveal changes in gene expression, proteomics could show alterations in protein abundance and modifications, and metabolomics (as discussed in 8.1) could detail changes in endogenous metabolites in response to this compound exposure. uninet.eduresearchgate.nethumanspecificresearch.orgthetruthaboutforensicscience.com Integrating these datasets can help identify molecular mechanisms of action, potential biomarkers of response, and provide insights into how the compound interacts with biological systems. uninet.eduresearchgate.netnih.govthetruthaboutforensicscience.com While challenges exist in data integration and interpretation, the continued advancement of computational tools, such as machine learning, is facilitating the analysis of these vast datasets. nih.gov

Exploration of Novel Synthetic Pathways for Aminoalkyl-5-Pyridinol Scaffolds with Enhanced Selectivity

The synthesis of aminoalkyl-5-pyridinol scaffolds, the broader class to which this compound belongs, involves the construction of the pyridine (B92270) ring and the introduction of aminoalkyl and hydroxyl groups at specific positions. Developing novel synthetic pathways is crucial for creating libraries of related compounds with potentially enhanced properties, such as increased selectivity for specific biological targets. Research in organic synthesis is continuously exploring new methodologies for the functionalization of pyridines and the construction of amine-containing molecules with improved regio- and stereoselectivity. rsc.orgacs.orgntu.edu.sg Future work in this area relevant to aminoalkyl-5-pyridinols could focus on developing more efficient, sustainable, and selective catalytic methods for the introduction of the aminoalkyl chain and the hydroxyl group onto the pyridine core. This might involve exploring novel catalysts, reaction conditions, or protecting group strategies to control the position and stereochemistry of the substituents, ultimately leading to the synthesis of analogs with tailored biological activities. rsc.orgacs.orgntu.edu.sg

Role of this compound in Advancing Understanding of Molecular Targets in Specific Biological Systems

Understanding the molecular targets of a compound is fundamental to elucidating its mechanism of action. A molecular target is typically a biological entity, such as a protein or gene, with which a substance interacts to produce a specific biological effect. beatcancer.eunih.gov While specific molecular targets for this compound are not detailed in the provided search results, research into compounds with similar structures or those being investigated for related biological activities can offer insights into potential avenues. Identifying the specific molecular targets of this compound in relevant biological systems is a key area for future research. This could involve a combination of experimental techniques, such as chemoproteomics, which studies interactions between small molecules and proteins, and computational approaches like target prediction based on the compound's structure. eu-openscreen.eumdpi.com By identifying and characterizing the interaction of this compound with its molecular targets, researchers can gain a deeper understanding of the biological pathways it affects. beatcancer.eunih.govmdpi.com This knowledge is crucial for advancing the understanding of the biological systems involved and could potentially lead to the identification of novel therapeutic strategies or the use of this compound as a tool to probe specific biological processes. nih.govmdpi.combmedx.com

Q & A

Basic Research Questions

Q. How can researchers formulate a focused research question on Prisotinol’s pharmacological efficacy using structured frameworks?

  • Methodology : Apply the PICOT framework to define Population (e.g., cell lines, animal models), Intervention (this compound dosage/administration), Comparison (control groups or existing compounds), Outcome (e.g., cytotoxicity, biomarker changes), and Timeframe (exposure duration). This ensures alignment with systematic evidence synthesis .
  • Example : "In murine models (P), how does this compound at 50 mg/kg (I) compared to placebo (C) affect tumor regression (O) over 12 weeks (T)?"

Q. What ethical considerations are critical in preclinical studies involving this compound?

  • Methodology : Follow NIH guidelines for animal welfare, including justification of sample sizes, humane endpoints, and compliance with institutional review boards (IRBs). Document protocols for data anonymization and adverse event reporting .

Q. How to design an in vitro study evaluating this compound’s mechanism of action?

  • Methodology :

  • Variables : Define independent (e.g., concentration gradients) and dependent variables (e.g., enzyme inhibition rates).
  • Controls : Include positive/negative controls to validate assay specificity.
  • Replicates : Use triplicate measurements to assess reproducibility. Reference preclinical checklists for rigor .

Advanced Research Questions

Q. How to resolve contradictions in this compound’s reported efficacy across studies?

  • Methodology : Conduct a systematic review with meta-analysis.

  • Steps :

Search Strategy : Use PICOT-derived keywords across databases (PubMed, Embase).

Quality Assessment : Apply tools like GRADE to evaluate bias .

Heterogeneity Analysis : Use I² statistics to quantify variability; subgroup analyses (e.g., dosage, model systems) to identify confounders .

  • Example : A 2024 meta-analysis found dose-dependent efficacy variations (I² = 75%), highlighting optimal thresholds for therapeutic use.

Q. What advanced statistical methods are suitable for analyzing this compound’s dose-response relationships?

  • Methodology :

  • Non-linear Regression : Fit sigmoidal curves (e.g., Hill equation) to EC₅₀ data.
  • Machine Learning : Apply random forests to identify interaction effects between this compound and genetic biomarkers .
    • Table 1 : Comparison of Analytical Approaches
MethodApplicationConsiderations
ANOVAGroup mean comparisonsAssumes normality
Bayesian Hierarchical ModelsSmall sample sizesComputationally intensive
PCAMultivariate biomarker interactionsRequires normalization

Q. How to optimize experimental protocols for this compound to enhance reproducibility?

  • Methodology :

  • Protocol Registration : Pre-register designs on platforms like Open Science Framework.
  • Reagent Standardization : Use certified reference materials (e.g., USP-grade this compound).
  • Blinding : Implement double-blinding in animal studies to reduce observer bias .

Data Presentation Guidelines

  • Tables/Figures : Use tables to summarize dose-response metrics (e.g., IC₅₀ values) and figures for mechanistic pathways. Avoid duplicating text; annotate statistical significance (e.g., p < 0.05) .
  • Discussion : Contrast findings with prior literature, emphasizing methodological differences (e.g., in vitro vs. in vivo models) that may explain disparities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.